![molecular formula C25H28N2O4S2 B2970083 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-78-5](/img/structure/B2970083.png)
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiophene ring, a piperazine ring, and a sulfonyl group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Scientific Research Applications
Anticancer Activity
Research highlights the anticancer potential of compounds with piperazine substituents, including those structurally related to Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate. For instance, a study by Turov (2020) evaluates the anticancer activity of polyfunctional substituted 1,3-thiazoles, particularly noting the efficacy of compounds with a piperazine substituent on various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer (Turov, 2020). This study underscores the relevance of such chemical structures in developing anticancer agents.
Antiproliferative Effect
The synthesis and in vitro antiproliferative activity of derivatives structurally related to the specified compound against human cancer cell lines are reported by Mallesha et al. (2012). Their findings suggest that certain derivatives exhibit significant antiproliferative effects on cell lines, such as K562 (leukemia), Colo-205 (colorectal), MDA-MB 231 (breast), and IMR-32 (neuroblastoma), highlighting the compound's potential in cancer research (Mallesha et al., 2012).
Biological Activity and Metabolism
The biological activity and metabolism of compounds with similar structures to this compound have been extensively studied. For example, research on the oxidative metabolism of novel antidepressants by Hvenegaard et al. (2012) elucidates the metabolic pathways of compounds with piperazine and sulfonyl groups, providing insights into their biological activities and pharmacokinetics (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
Studies on the synthesis and properties of related compounds, such as the novel thieno[2,3-d]pyrimidine derivative bearing a sulfonylurea moiety by Chen et al. (2014), offer valuable information on the chemical behavior and potential applications of this compound in medicinal chemistry and drug design (Chen et al., 2014).
Future Directions
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including acting as antagonists for the serotonin receptor . .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if it targets the serotonin receptor, it might bind to the receptor and block its activity, preventing serotonin from exerting its effects .
Biochemical pathways
Again, this would depend on the specific target of the compound. If it targets the serotonin receptor, it could affect various pathways related to mood regulation, gastrointestinal function, and other processes influenced by serotonin .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. The presence of the piperazine ring could potentially enhance its solubility, aiding absorption and distribution. The compound could be metabolized in the liver, with potential excretion routes including renal and biliary excretion .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if it acts as a serotonin receptor antagonist, it could potentially alleviate symptoms of conditions related to overactive serotonin signaling .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors like pH, temperature, and the presence of other substances that might interact with the compound .
properties
IUPAC Name |
methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-8-10-20(11-9-17)21-16-32-23(25(28)31-4)24(21)33(29,30)27-14-12-26(13-15-27)22-7-5-6-18(2)19(22)3/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDZKPWCMBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

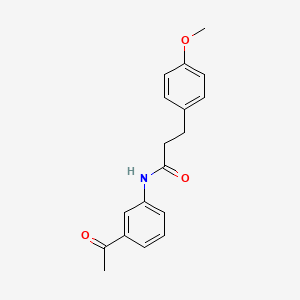
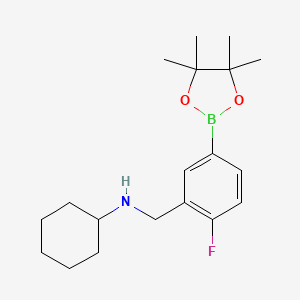
![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)
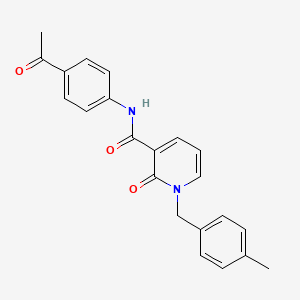

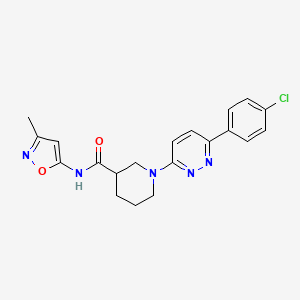
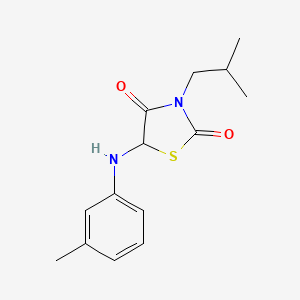
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-2,3-dihydro-1H-indole](/img/structure/B2970012.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one](/img/structure/B2970014.png)
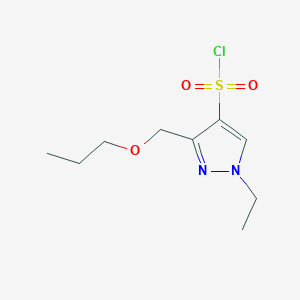
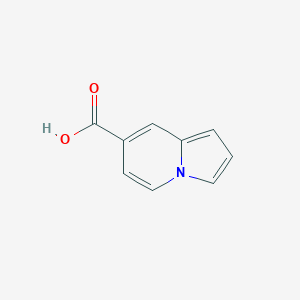
![4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2970018.png)
![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)
